molecular formula C20H15F3N2O4 B2830117 (2Z)-N-acetyl-6-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 313954-10-8

(2Z)-N-acetyl-6-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No. B2830117
CAS RN: 313954-10-8
M. Wt: 404.345
InChI Key: WGEYHRPGMZFUQG-PLRJNAJWSA-N
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Description

(2Z)-N-acetyl-6-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a heterocyclic compound with a unique structure. It belongs to the class of 2H/4H-chromenes, which are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system. These compounds have attracted attention due to their versatile biological profiles, simple structure, and mild adverse effects .


Synthesis Analysis

Several synthetic routes exist for creating various analogs of 2H/4H-chromenes. Researchers have explored diverse strategies to synthesize these compounds, enabling the discovery of unusual activities through multiple mechanisms. The parent 2H/4H-ch derivative serves as a valuable starting point for assessing structure-activity relationships (SARs) within this series .


Molecular Structure Analysis

The molecular structure of This compound consists of a chromene scaffold with an acetyl group, a methoxy group, and a trifluoromethyl-substituted phenylimino moiety. The arrangement of sp3 carbon atoms associated with the ring oxygen determines whether it is a 2H-chromene or 4H-chromene. The fold along the oxygen axis contributes to the diverse biological activities exhibited by these compounds .

properties

IUPAC Name

N-acetyl-6-methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O4/c1-11(26)24-18(27)16-10-12-9-15(28-2)7-8-17(12)29-19(16)25-14-5-3-13(4-6-14)20(21,22)23/h3-10H,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEYHRPGMZFUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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